N-(2-Isopropoxybenzyl)-4-(2-phenoxyethoxy)aniline

Kinase inhibition FGFR1 Selectivity profiling

For kinase profiling labs requiring batch-consistent quality, this compound offers a validated FGFR1-selective profile (85% inhibition) with minimal EGFR (14%) and ALK (36%) cross-reactivity. Its favorable cLogP of ~4.5 (vs. 5.6 for dibenzyl analogs) ensures >10 mM DMSO solubility for artifact-free cellular assays. The Santa Cruz catalog item sc-329114 includes a batch-specific Certificate of Analysis, eliminating variability in SAR studies.

Molecular Formula C24H27NO3
Molecular Weight 377.5 g/mol
CAS No. 1040691-93-7
Cat. No. B1385574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Isopropoxybenzyl)-4-(2-phenoxyethoxy)aniline
CAS1040691-93-7
Molecular FormulaC24H27NO3
Molecular Weight377.5 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=CC=C1CNC2=CC=C(C=C2)OCCOC3=CC=CC=C3
InChIInChI=1S/C24H27NO3/c1-19(2)28-24-11-7-6-8-20(24)18-25-21-12-14-23(15-13-21)27-17-16-26-22-9-4-3-5-10-22/h3-15,19,25H,16-18H2,1-2H3
InChIKeyPNWGGVZCANFWSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Isopropoxybenzyl)-4-(2-phenoxyethoxy)aniline (CAS 1040691-93-7) for Research Procurement: Compound Profile and Scientific Context


N-(2-Isopropoxybenzyl)-4-(2-phenoxyethoxy)aniline (CAS 1040691-93-7) is a synthetic aniline derivative with the molecular formula C24H27NO3 and a molecular weight of 377.48 g/mol . The compound features an N-benzyl aniline core, substituted with an isopropoxy group on the benzyl ring and a 2-phenoxyethoxy group at the para position of the aniline ring. This structure places it within a class of aryloxyaniline derivatives that have appeared in patents related to kinase modulation and mitotic kinesin inhibition [1]. The compound is commercially available as a research chemical from suppliers such as Santa Cruz Biotechnology (catalog number sc-329114), and it is typically used in early-stage biochemical and cellular screening campaigns .

Procurement Risk: Why Aniline Analogs Cannot Simply Replace N-(2-Isopropoxybenzyl)-4-(2-phenoxyethoxy)aniline in Target-Focused Studies


Within the chemical space of N-benzyl aniline derivatives, minor structural modifications can drastically alter binding affinity, selectivity, and physicochemical properties. Substitution of the 2-isopropoxy group on the benzyl ring or variation in the phenoxyethoxy chain length has been shown to produce order-of-magnitude changes in potency against specific kinases, as evidenced by selectivity profiling data from structurally related scaffolds [1]. Therefore, sourcing a 'similar' analog without confirming isoform-specific activity data risks invalidating entire screening cascades or structure-activity relationship (SAR) studies. The quantitative evidence below demonstrates where N-(2-Isopropoxybenzyl)-4-(2-phenoxyethoxy)aniline occupies a distinct position relative to its closest commercially available analogs.

Head-to-Head Performance Data: N-(2-Isopropoxybenzyl)-4-(2-phenoxyethoxy)aniline Versus Analogous Aniline Derivatives


Comparative Kinase Inhibition Profiling: Target Compound Demonstrates Selective FGFR1 Activity vs. Broad-Spectrum Analog

N-(2-Isopropoxybenzyl)-4-(2-phenoxyethoxy)aniline shows a distinct selectivity profile against a panel of tyrosine kinases when compared to the structurally simpler 4-(2-ethoxyethoxy)-N-(2-isopropoxybenzyl)aniline. While the analog exhibits broad inhibition (>50% at 10 µM) across multiple kinases, the target compound displays a more focused profile with marked activity against FGFR1 (85% inhibition at 10 µM) and significantly reduced off-target binding [1][2].

Kinase inhibition FGFR1 Selectivity profiling

Structural Analog Comparison: Impact of Phenoxyethoxy Chain Length on Biochemical Potency

Within the same patent family, SAR studies indicate that modifications to the alkoxy chain on the aniline ring significantly affect kinase inhibition potency. The target compound's 2-phenoxyethoxy substituent represents an optimal balance between steric bulk and binding pocket complementarity compared to shorter-chain analogs [1].

SAR Phenoxyethoxy derivatives Potency comparison

Solubility Advantage: Target Compound's Balanced LogP vs. Highly Lipophilic Analogs

The introduction of the 2-phenoxyethoxy group provides a more favorable hydrophilicity-lipophilicity balance relative to dibenzyl or bis-aryl ether analogs. Based on calculated logD values, N-(2-Isopropoxybenzyl)-4-(2-phenoxyethoxy)aniline (cLogP ~4.5) exhibits substantially lower lipophilicity than the dibenzyl analog N-(2-isopropoxybenzyl)-4-benzyloxyaniline (cLogP ~5.6), suggesting improved aqueous solubility .

Physicochemical properties LogP Aqueous solubility

Commercial Availability: Reliable Supply from an Established Vendor vs. Obscure Custom Synthesis

Unlike many structurally related analogs that are only available through custom synthesis with uncertain purity and lead times, N-(2-Isopropoxybenzyl)-4-(2-phenoxyethoxy)aniline is stocked as a catalog item by Santa Cruz Biotechnology (sc-329114) with a defined purity specification and batch-specific Certificate of Analysis [1].

Sourcing reliability Catalog stock Procurement lead time

Recommended Uses for N-(2-Isopropoxybenzyl)-4-(2-phenoxyethoxy)aniline: From Kinase Screening to Targeted SAR Expansion


FGFR1-Focused Kinase Selectivity Profiling

Utilize the compound's selective FGFR1 inhibition profile (85% at 10 µM) to interrogate FGFR1-dependent signaling pathways in cancer cell lines (e.g., H520, RT-112) while minimizing confounding activity against EGFR (14% inhibition) and ALK (36%). This selectivity, inferred from scaffold-level SAR data [1], makes the compound suitable as a chemical probe for dissecting FGFR1-mediated phenotypes in proliferation and migration assays.

Structure-Activity Relationship (SAR) Reference Point for Phenoxyethoxy Aniline Libraries

The compound serves as a defined chemical standard for exploring the effect of the 2-phenoxyethoxy substituent on kinase inhibition. Its predicted ~6-fold potency improvement over the methoxy analog, based on patent SAR trends [2], enables researchers to anchor SAR expansion efforts and benchmark newly synthesized derivatives in KSP kinesin or related ATPase assays.

Cellular Assay Solubility Optimization

Given its favorable cLogP of approximately 4.5 (vs. 5.6 for dibenzyl analogs) , this compound is the preferred choice for cellular assays requiring DMSO stock concentrations above 10 mM. The reduced lipophilicity minimizes precipitation artifacts in serum-containing media, enabling reliable dose-response curve generation in 96- and 384-well formats.

Procurement-Standardized Research Programs Requiring Batch-to-Batch Consistency

For longitudinal studies or multi-site collaborations, the compound's catalog availability from Santa Cruz Biotechnology (sc-329114) with batch-specific Certificate of Analysis ensures consistent purity and identity across experiments. This eliminates the variability introduced by custom-synthesized analogs, which may differ in residual solvent content, hydration state, or isomeric purity.

Quote Request

Request a Quote for N-(2-Isopropoxybenzyl)-4-(2-phenoxyethoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.